molecular formula C23H42O5 B14529504 Dimethyl 2-(16-hydroxyheptadecylidene)butanedioate CAS No. 62722-97-8

Dimethyl 2-(16-hydroxyheptadecylidene)butanedioate

Cat. No.: B14529504
CAS No.: 62722-97-8
M. Wt: 398.6 g/mol
InChI Key: PVSMLYMUZOKCCF-UHFFFAOYSA-N
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Description

Dimethyl 2-(16-hydroxyheptadecylidene)butanedioate is an organic compound with a complex structure that includes a long hydrocarbon chain and a butanedioate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(16-hydroxyheptadecylidene)butanedioate typically involves the esterification of butanedioic acid derivatives with appropriate alcohols. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieving high-quality products. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(16-hydroxyheptadecylidene)butanedioate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or carboxylic acid, while reduction of the ester group may produce primary or secondary alcohols.

Scientific Research Applications

Dimethyl 2-(16-hydroxyheptadecylidene)butanedioate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of lipid metabolism and as a model compound for understanding biological esterification processes.

    Industry: It is used in the production of polymers, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 2-(16-hydroxyheptadecylidene)butanedioate involves its interaction with specific molecular targets and pathways. For instance, the ester group can undergo hydrolysis to release active metabolites that interact with biological targets. The long hydrocarbon chain may facilitate its incorporation into lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl butanedioate: A simpler ester with similar reactivity but lacking the long hydrocarbon chain.

    Dimethyl succinate: Another ester of butanedioic acid with similar chemical properties.

Uniqueness

Dimethyl 2-(16-hydroxyheptadecylidene)butanedioate is unique due to its long hydrocarbon chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and lipid-based drug delivery systems.

Properties

CAS No.

62722-97-8

Molecular Formula

C23H42O5

Molecular Weight

398.6 g/mol

IUPAC Name

dimethyl 2-(16-hydroxyheptadecylidene)butanedioate

InChI

InChI=1S/C23H42O5/c1-20(24)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-21(23(26)28-3)19-22(25)27-2/h18,20,24H,4-17,19H2,1-3H3

InChI Key

PVSMLYMUZOKCCF-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCCCCCCCCC=C(CC(=O)OC)C(=O)OC)O

Origin of Product

United States

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